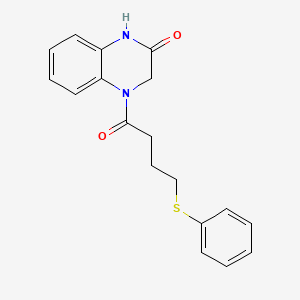

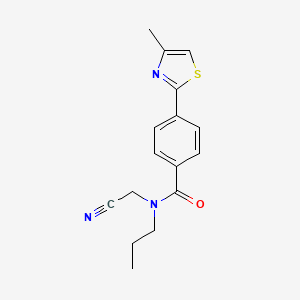

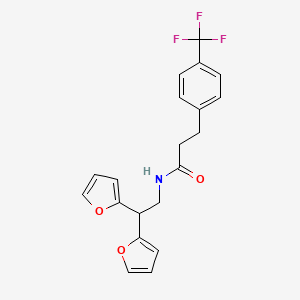

4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly known as PD 153035 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been widely studied for its potential applications in cancer treatment and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

4-(4-(phenylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives are primarily utilized in the field of organic synthesis, showcasing a broad spectrum of physical and pharmaceutical applications. A notable study highlights the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates. The research delves into the regioselectivity of cyclocondensation, proposing simplified methodologies for determining the structure of regioisomers and achieving high regioselectivity in synthesis (Dobiáš et al., 2017).

Antioxidant and Antiradical Properties

Certain derivatives, such as 4-aryl-3,4-dihydroquinolin-2(1H)-ones, have been synthesized and analyzed for their antiradical properties. These compounds, particularly those derived from syringaldehyde, exhibit notable antiradical activity, indicating potential in antioxidant applications (Mieriņa et al., 2014).

Biological Applications

The biological activity of these compounds is significant, with studies illustrating their potential in inhibiting the growth of various human cancer cell lines. For example, a novel hybrid of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, named NOSH-aspirin, exhibited potent cell growth inhibitory properties in a range of human cancer cell lines, marking a new class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).

Antimicrobial and Antioxidant Agents

The synthesis and reactions of derivatives, such as 4H-3,1-benzoxazin-4-one, have been studied for their antimicrobial and antioxidant activities. Some synthesized compounds demonstrated remarkable activity in screenings, suggesting potential in these areas (Haneen et al., 2019).

Synthesis of Complex Derivatives

The compound class also serves as a building block for more complex derivatives. For instance, studies have been conducted on the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines via intramolecular cyclization, showcasing the versatility and utility of 3,4-dihydroquinoxalin-2(1H)-one derivatives in creating novel structures with potential applications in various domains (Maslivets et al., 2017).

Drug Development and Imaging

Lastly, certain derivatives have been explored in preclinical evaluations as potential brain imaging agents and as part of the development of new pharmaceuticals, indicating their relevance in medical diagnostics and therapeutic interventions (Ibrahim et al., 2018).

Propiedades

IUPAC Name |

4-(4-phenylsulfanylbutanoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-23-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDIAUCLGBXMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)

![3-(1,3-benzodioxol-5-yl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629435.png)

![1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629436.png)

![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)